- Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors, World Intellectual Property Organization, , ,
Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)

941714-57-4 structure
Nome do Produto:Methyl 3-bromo-1H-pyrrole-2-carboxylate
N.o CAS:941714-57-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD23106341
CID:1122365
Methyl 3-bromo-1H-pyrrole-2-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
- Methyl 3-Bromopyrrole-2-carboxylate
- methyl 3-bromo-1H-pyrrole-2-carboxylate
- AK171920
- RWYUPXPKZMQREC-UHFFFAOYSA-N
- 7019AJ
- PB38397
- TRA0026484
- FCH1877829
- SB22087
- SY026993
- AB0072694
- Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)
- 3-Bromopyrrole-2-carboxylic acid methyl ester
- Methyl 3-bromo-1H-pyrrole-2-carboxylate
-
- MDL: MFCD23106341
- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
- Chave InChI: RWYUPXPKZMQREC-UHFFFAOYSA-N
- SMILES: O=C(C1=C(Br)C=CN1)OC
Propriedades Computadas
- Massa Exacta: 202.95800
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 140
- Superfície polar topológica: 42.1
Propriedades Experimentais
- Densidade: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 286.2±20.0 ºC (760 Torr),
- Ponto de Flash: 126.9±21.8 ºC,
- Solubilidade: Slightly soluble (3.5 g/l) (25 º C),
- PSA: 42.09000
- LogP: 1.56380
Methyl 3-bromo-1H-pyrrole-2-carboxylate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Sealed in dry,2-8°C(BD301530)
Methyl 3-bromo-1H-pyrrole-2-carboxylate Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-bromo-1H-pyrrole-2-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB452136-5 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 5g |
€327.40 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-5g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 5g |
1130.0CNY | 2021-07-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-5G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 5g |
¥ 594.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-10G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 10g |
¥ 990.00 | 2023-04-12 | |
Chemenu | CM103817-5g |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95%+ | 5g |
$234 | 2021-08-06 | |
abcr | AB452136-100g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 100g |
€1461.00 | 2024-08-03 | |
eNovation Chemicals LLC | D500159-1G |
methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 1G |
$135 | 2022-10-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178370-1g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 97% | 1g |
¥247.90 | 2023-09-01 | |
Alichem | A109004993-10g |
Methyl 3-bromo-1H-pyrrole-2-carboxylate |
941714-57-4 | 95% | 10g |
$454.50 | 2023-08-31 | |
abcr | AB452136-1 g |
Methyl 3-bromopyrrole-2-carboxylate, 95%; . |
941714-57-4 | 95% | 1g |
€230.00 | 2023-04-22 |
Methyl 3-bromo-1H-pyrrole-2-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; cooled; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt
Referência
- Pyrrolotriazine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 5 h, 65 °C
Referência
- Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost ProcessChemistry - A European Journal, 2020, 26(63), 14330-14334,
Método de produção 4
Condições de reacção
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; rt → reflux; 2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Process for preparation of compound for treating hepatitis B, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; 5 h, 18 °C
Referência
- Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic LamellarinsAustralian Journal of Chemistry, 2008, 61(2), 80-93,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled; overnight, rt
Referência
- Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Zinc bromide
Referência
- A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-ProlineAustralian Journal of Chemistry, 2009, 62(7), 683-691,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C; 4 h, rt
Referência
- Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 20 h, 80 °C
Referência
- Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclizationHeterocycles, 2018, 97(2), 916-930,
Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials
- 3-bromo-1H-Pyrrole-2-carboxylic acid
- 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate
- Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 3-bromo-1H-pyrrole-2-carboxylate Literatura Relacionada
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Pureza:99%/99%
Quantidade:25g/100g
Preço ($):278.0/1106.0
atkchemica
(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito